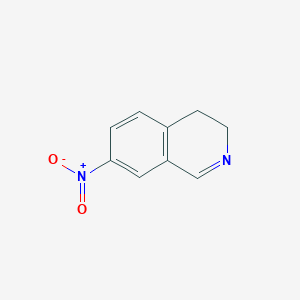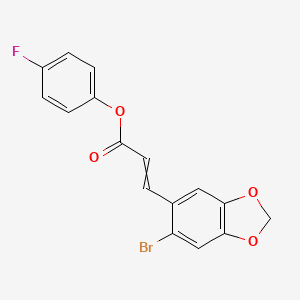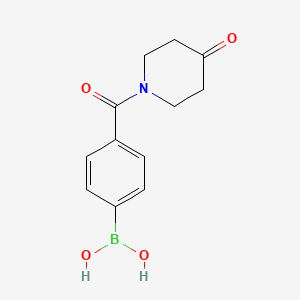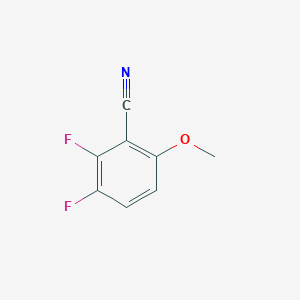
7-Nitro-3,4-dihydroisoquinoline
Overview
Description
7-Nitro-3,4-dihydroisoquinoline (7-NDI) is a heterocyclic aromatic compound composed of a nitrogen atom, three carbon atoms, and four hydrogen atoms. It is a derivative of isoquinoline, a compound that is widely used in pharmaceuticals, agrochemicals, and other industrial applications. 7-NDI has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and other fields.
Scientific Research Applications
Synthesis and Biological Properties
- A study conducted by Salah et al. (2014) focused on the synthesis of a new dihydroisoquinoline hydroxamic acid, specifically 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, and its cytotoxicity towards the human hepatocarcinoma cell line Hep3B, highlighting its potential in cancer research (Salah, Carraz, & Kammoun, 2014).
- Zhu et al. (2011) synthesized a class of 3,4-dihydroisoquinolines, including compounds with modifications at the 7-nitro position, and evaluated their antitumor activities in vitro, indicating their application in developing cancer therapeutics (Zhu et al., 2011).
Chemical Synthesis and Reactions
- Learmonth et al. (2005) developed novel ortho-nitrated catechols related to catechol-O-methyltransferase (COMT) inhibitors, which included modifications of the 7-nitro position in dihydroisoquinolines, potentially useful in Parkinson's disease treatment (Learmonth, Bonifácio, & Soares-da-Silva, 2005).
- The work by Saleh et al. (2012) presented the oxidation of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline, yielding various compounds including oxaziridines and hydroxamic acids, useful in the field of organic synthesis (Saleh, Kammoun, Hamdi, & Damak, 2012).
- Bouzid et al. (2014) reported the synthesis and antifungal activity of dihydroisoquinoline oxaziridines, demonstrating the potential of 7-nitro-3,4-dihydroisoquinoline derivatives in developing antifungal agents (Bouzid, Abdennabi, Hrizi, Gharsallah, & Kammoun, 2014).
Pharmacological Applications
- A study by Iyobe et al. (2001) synthesized derivatives of 7-nitro-3,4-dihydroquinoline-2(1H)-ones and evaluated their effects on platelet aggregation, showing selective inhibitory activity and potential applications in cardiovascular therapies (Iyobe, Uchida, Kamata, Hotei, Kusama, & Harada, 2001).
Safety and Hazards
Properties
IUPAC Name |
7-nitro-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHORNVRKMSZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395922 | |
| Record name | 7-nitro-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62541-59-7 | |
| Record name | 7-nitro-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 7-Nitro-3,4-dihydroisoquinoline is oxidized with m-chloroperbenzoic acid (m-CPBA)?
A1: The reaction of this compound, specifically the derivative 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline, with m-CPBA leads to the formation of various products. The major products are oxaziridine and nitrone, with the solvent used influencing their relative proportions []. Interestingly, when using 2.5 equivalents of m-CPBA, the reaction yields small amounts of oxaziridines, hydroxamic acids, and notably, O-acylhydroxamate compounds []. This unexpected formation of O-acylhydroxamate highlights the complex reactivity of this dihydroisoquinoline derivative under oxidative conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)
![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)
![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)





![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)
![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
